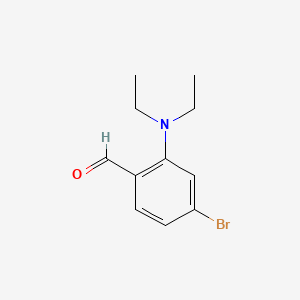

4-Bromo-2-(diethylamino)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(diethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMNPFGQMFQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655924 | |

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099629-82-9 | |

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Bromo 2 Diethylamino Benzaldehyde and Analogues

Direct Halogenation Approaches

Direct halogenation, specifically bromination, of an activated aromatic ring serves as a fundamental strategy for the synthesis of halo-substituted benzaldehydes. The key challenge lies in controlling the reaction's regioselectivity and preventing unwanted side reactions.

The synthesis of 4-Bromo-2-(diethylamino)benzaldehyde via this route involves the direct electrophilic substitution of a hydrogen atom on the benzene (B151609) ring of 2-(diethylamino)benzaldehyde (B14681404) with a bromine atom. The success of this synthesis hinges on a deep understanding of the underlying chemical principles that govern the reaction's outcome.

The bromination of 2-(diethylamino)benzaldehyde follows the general mechanism of electrophilic aromatic substitution. This process is typically a two-step mechanism. libretexts.org

Formation of the Electrophile and Attack: Initially, a strong electrophile, the bromonium ion (Br⁺) or a polarized bromine molecule, is generated, often with the help of a catalyst. libretexts.org The π-electron system of the benzene ring, enriched by the electron-donating diethylamino group, acts as a nucleophile and attacks the electrophilic bromine. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Aromaticity Restoration: In the second, faster step, a weak base present in the reaction mixture removes a proton from the carbon atom to which the bromine has bonded. libretexts.org This step collapses the sigma complex, restores the aromaticity of the ring, and yields the final substituted product, this compound. libretexts.org

The stability of the intermediate arenium ion is a critical factor in determining the reaction's regioselectivity.

The regiochemical outcome of the bromination is controlled by the substituent groups already present on the benzene ring: the diethylamino group (-N(CH₂CH₃)₂) and the aldehyde group (-CHO).

Diethylamino Group: The diethylamino group is a powerful activating group and an ortho, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance. This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to the group, making it highly susceptible to electrophilic attack. youtube.com The resonance stabilization of the arenium ion intermediate is greatest when the electrophile adds to the ortho or para positions.

Aldehyde Group: The aldehyde group is a deactivating group and a meta-director. Through its inductive and resonance effects, it withdraws electron density from the aromatic ring, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position, as this avoids placing the positive charge of the arenium ion on the carbon directly attached to the electron-withdrawing group.

In 2-(diethylamino)benzaldehyde, the powerful activating and ortho, para-directing effect of the diethylamino group dominates the weaker deactivating and meta-directing effect of the aldehyde group. rsc.org The diethylamino group at position 2 directs incoming electrophiles to position 4 (para) and position 6 (ortho). While both are activated, the para position (C4) is often favored over the sterically hindered ortho position (C6), leading to the preferential formation of this compound.

To achieve controlled and regioselective bromination, specific catalysts and brominating agents are employed. Halogens themselves are not typically electrophilic enough to attack a deactivated or moderately activated benzene ring. libretexts.org

Lewis Acids: A common approach for bromination is the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The Lewis acid polarizes the Br-Br bond, creating a more potent electrophilic species (Br⁺δ---Br-FeBr₃⁻δ) that can be attacked by the aromatic ring. libretexts.org

Quaternary Ammonium (B1175870) Salts: Milder, more selective brominating agents are often preferred to prevent over-bromination, especially on highly activated rings. Quaternary ammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB) and benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃), serve as stable, solid sources of bromine that release it slowly into the reaction mixture. nih.govnih.gov This controlled delivery helps to improve regioselectivity and yield, making them highly effective for substrates like pyrrolo[1,2-a]quinoxalines and phthalazin-1(2H)-ones. nih.govnih.gov

| Catalyst/Reagent System | Function | Selectivity |

| FeBr₃ / Br₂ | Lewis acid catalyst; activates bromine | Can lead to over-bromination with highly activated rings |

| Tetrabutylammonium Tribromide (TBATB) | Mild, solid brominating agent | High regioselectivity, controlled bromine release. nih.gov |

| N-Bromosuccinimide (NBS) | Source of electrophilic bromine | Often used for allylic and benzylic bromination, but also for aromatic rings, can be highly selective depending on conditions. mdpi.com |

Regioselective Bromination of 2-(Diethylamino)benzaldehyde

Solvent and Temperature Optimization for Selectivity

The choice of solvent and reaction temperature is critical for maximizing the yield of the desired 4-bromo isomer and minimizing side products.

Solvent Effects: Solvents can influence the reactivity of the brominating agent and the stability of intermediates. Non-polar solvents like carbon disulfide (CS₂) can decrease the reactivity of the brominating agent, which can be advantageous for controlling the reaction on a highly activated substrate like aniline (B41778), a compound with a similar activating group. youtube.com In other cases, polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are found to be effective. mdpi.comresearchgate.net For instance, in the bromination of catechol, using acetonitrile at low temperatures led to a 100% yield of the 4-bromo isomer. mdpi.com

Temperature Control: Lowering the reaction temperature is a common strategy to enhance regioselectivity. mdpi.com Exothermic bromination reactions can become less selective at higher temperatures, leading to the formation of multiple isomers and over-brominated products. By carefully controlling the temperature, often cooling to 0 °C or below, the kinetic product is favored, which in this case is the sterically less-hindered 4-bromo isomer. mdpi.com

| Parameter | Effect on Selectivity | Rationale |

| Low Temperature | Generally increases regioselectivity | Favors the kinetic product over the thermodynamic product; reduces energy for overcoming activation barriers to other isomers. mdpi.com |

| Polar Aprotic Solvents (e.g., CH₃CN) | Can enhance selectivity | May stabilize the transition state leading to the desired product. mdpi.com |

| Non-polar Solvents (e.g., CS₂, CH₂Cl₂) | Can moderate reactivity | Reduces the ionizing power of the brominating agent, preventing runaway reactions. youtube.comresearchgate.net |

Mitigation of Over-bromination and Aldehyde Oxidation

Two primary side reactions can compromise the synthesis of this compound: over-bromination and oxidation of the aldehyde group.

Over-bromination: The strong activation from the diethylamino group makes the product, this compound, still reactive enough to undergo a second bromination, typically at the C6 position. To mitigate this, several strategies can be employed:

Stoichiometric Control: Using a precise 1:1 molar ratio of the substrate to the brominating agent.

Mild Brominating Agents: Employing less reactive reagents like N-Bromosuccinimide (NBS) or TBATB instead of Br₂/FeBr₃. nih.govnih.gov

Slow Addition: Adding the brominating agent slowly to the reaction mixture maintains a low concentration, which disfavors di-bromination. nih.gov

Aldehyde Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially under harsh reaction conditions. Using mild, non-oxidizing brominating agents like NBS is crucial. nih.gov Avoiding strong oxidants and Lewis acids that might be contaminated with water, which can facilitate oxidation, is also important. The reaction conditions for alpha-halogenation of aldehydes are generally kept acidic to favor enol formation, which also helps protect the aldehyde group from certain types of oxidation. libretexts.org

Comparison with Alternative Halogenation Reagents

The bromination of activated aromatic rings is a critical step in the synthesis of precursors for this compound. While molecular bromine (Br₂) is a traditional brominating agent, N-Bromosuccinimide (NBS) has emerged as a preferred reagent due to its milder nature, improved selectivity, and ease of handling. masterorganicchemistry.comnsf.gov

NBS is a crystalline solid, which makes it significantly easier and safer to handle compared to the volatile and highly corrosive liquid Br₂. masterorganicchemistry.com In electrophilic aromatic bromination, NBS provides a low, steady concentration of bromine, which can minimize side reactions. masterorganicchemistry.com Its reactivity can be enhanced with catalytic activators, allowing for bromination of even moderately reactive aromatics under mild conditions. nsf.govacs.org

The choice of halogenating reagent can significantly impact the regioselectivity of the reaction. NBS, particularly when used with silica (B1680970) gel, is known for its high regioselectivity in the bromination of activated aromatic compounds. nih.gov In contrast, reagents like bromodimethylsulfonium bromide have been reported to be less regioselective. nih.gov The development of palladium-catalyzed meta-C–H bromination using reagents like N-bromophthalimide (NBP) has also been explored to overcome the typical ortho/para selectivity in anilines. nih.gov

Table 1: Comparison of Common Aromatic Bromination Reagents

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages | Selectivity Profile |

|---|---|---|---|---|---|

| Molecular Bromine | Br₂ | Fuming liquid | High reactivity | Corrosive, volatile, can lead to over-bromination, requires non-polar solvents | Can have poor regioselectivity with highly activated rings |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid | Easy to handle, provides low Br₂ concentration, high regioselectivity masterorganicchemistry.comnih.gov | Less reactive than Br₂; may require activators for less reactive substrates nsf.gov | Highly para-selective for many activated rings; can be ortho-directing depending on substrate and conditions nih.gov |

| N-Bromophthalimide (NBP) | C₈H₄BrNO₂ | Solid | Used in directed C-H activation nih.gov | Requires transition metal catalyst (e.g., Palladium) for specific selectivities nih.gov | Can achieve meta-selectivity in anilines with a directing group and catalyst nih.gov |

Formylation Strategies for Brominated Anilines or Phenols

Introducing a formyl (-CHO) group onto a brominated aniline or phenol (B47542) precursor is a pivotal step. Several methods are available, each with distinct mechanisms and applications.

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, such as N,N-disubstituted anilines. wikipedia.orgorganic-chemistry.orgijpcbs.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). cambridge.org These reagents combine to form an electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent. wikipedia.orgwikipedia.org

This electrophilic reagent then attacks the activated aromatic ring, typically at the para-position to the activating group. For a substrate like N,N-diethylaniline, the Vilsmeier-Haack reaction would introduce the formyl group at the position para to the strongly activating diethylamino group. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org This method is valued for its mild conditions and efficiency with highly activated substrates. ijpcbs.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.org This coordination facilitates the deprotonation of the nearest ortho-proton, creating a nucleophilic aryllithium species. wikipedia.orgorganic-chemistry.org

For aniline derivatives, amide groups (e.g., -CONR₂) or protected amine groups serve as excellent DMGs. organic-chemistry.org The resulting ortho-lithiated intermediate can then be quenched with an appropriate electrophile, such as DMF, to install a formyl group. uvm.edu This route provides exclusive ortho-formylation, a selectivity pattern that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available precursors. One documented route begins with 1,4-dibromo-2-fluorobenzene. google.comgoogle.com

The key steps in this sequence are:

Selective Metal-Halogen Exchange and Formylation : The process starts with a selective metal-halogen exchange at the bromine atom ortho to the fluorine, using a Grignard reagent or an organolithium reagent at low temperatures. This is followed by formylation with DMF to yield 4-bromo-2-fluorobenzaldehyde. google.comgoogle.com This intermediate is a crucial building block. sigmaaldrich.com

Introduction of the Diethylamino Group : The final step involves a nucleophilic aromatic substitution reaction, which is detailed in the following section.

Alternative multi-step approaches may involve the reduction of a Weinreb amide precursor to a stable hemiaminal intermediate, which can then undergo further functionalization. acs.orgresearchgate.net Such methods offer a pathway to a variety of substituted benzaldehydes. durham.ac.uk

Introduction of the Diethylamino Moiety

The final key transformation is the installation of the diethylamino group onto the brominated benzaldehyde (B42025) core.

The introduction of the diethylamino group is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. nih.govacs.org This reaction requires an aromatic ring that is "activated" towards nucleophilic attack. Activation is provided by the presence of strong electron-withdrawing groups positioned ortho and/or para to a suitable leaving group. libretexts.orgmasterorganicchemistry.com

In the synthesis starting from 4-bromo-2-fluorobenzaldehyde, the fluorine atom serves as an excellent leaving group for SₙAr reactions. masterorganicchemistry.com The aromatic ring is activated by the electron-withdrawing effects of both the para-bromo and, more significantly, the ortho-formyl group. The reaction proceeds via the attack of diethylamine (B46881) (the nucleophile) on the carbon bearing the fluorine atom. acs.org This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. libretexts.orgnih.gov Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring and yields the final product, this compound. acs.org

Table 2: Example of Nucleophilic Aromatic Substitution for Synthesis

| Starting Material | Nucleophile | Key Conditions | Product |

|---|

| 4-Bromo-2-fluorobenzaldehyde | Diethylamine | K₂CO₃, DMF | this compound |

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, transforming carbonyl compounds into primary, secondary, or tertiary amines. arkat-usa.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. arkat-usa.org For enhanced efficiency, the reaction is typically conducted as a one-pot procedure where the intermediate imine or iminium ion is formed and subsequently reduced in situ. arkat-usa.orgyoutube.com

The choice of reducing agent is critical for the success of direct reductive amination. arkat-usa.org The reducing agent must be selective, reducing the protonated imine (iminium ion) faster than the starting carbonyl group. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a frequently used reagent for this purpose due to its mild nature; it is not powerful enough to reduce aldehydes or ketones but readily reduces the more electrophilic iminium ion intermediate. youtube.com Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed, though they may lead to the formation of alcohol by-products if the reduction of the carbonyl starting material competes with imine formation and reduction. arkat-usa.orgyoutube.com In some cases, stepwise procedures where the imine is formed first and then reduced have been successful. redalyc.org

While direct synthesis of this compound via reductive amination is not prominently detailed, the strategy is widely applied to analogous structures. For example, a general method involves the simultaneous reduction of a nitro group and reductive amination of an aldehyde function. The reductive amination of various nitrobenzaldehydes with secondary amines using a Palladium on carbon (Pd/C) catalyst and hydrogen gas yields the corresponding dialkylaminomethyl anilines in a single, efficient step. arkat-usa.org

Table 1: Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Application Context | Source |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; reduces iminium ions faster than ketones/aldehydes. | Preferred for one-pot reductive aminations to minimize alcohol by-product formation. | youtube.com |

| Sodium Borohydride (NaBH₄) | Stronger reducing agent; can reduce both carbonyls and imines. | Used effectively, sometimes by adding it after the imine has had time to form. redalyc.org | youtube.comredalyc.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Effective for reducing both imines and other functional groups like nitro groups. | Used for one-pot synthesis of aminobenzylamines from nitrobenzaldehydes. arkat-usa.org | arkat-usa.org |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that are environmentally benign and efficient. The principles of green chemistry, such as the use of solvent-free conditions and maximizing atom economy, are integral to the development of new synthetic routes for compounds like this compound.

Eliminating or reducing the use of organic solvents is a key goal of green chemistry, as solvents contribute significantly to chemical waste and environmental impact. Research has demonstrated the feasibility of conducting reactions involving benzaldehyde derivatives under solvent-free conditions. For instance, the synthesis of chalcones has been achieved by simply grinding a substituted benzaldehyde with an acetophenone (B1666503) in the presence of solid sodium hydroxide, resulting in high yields and purity. acs.org Similarly, certain catalytic reactions for producing functionally substituted benzaldehydes can be performed without any solvent. kpfu.ru These solid-state or neat reactions not only reduce waste but can also lead to shorter reaction times and simpler work-up procedures.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. savemyexams.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. rsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. savemyexams.com

Addition reactions represent the ideal in atom economy, with a theoretical value of 100% as all reactant atoms are incorporated into the final product. savemyexams.comrsc.org In contrast, substitution and elimination reactions generate by-products, thus lowering their atom economy. rsc.orgnih.gov

The synthesis of this compound analogues, such as 3-Bromo-4-(diethylamino)benzaldehyde, is often accomplished via a nucleophilic aromatic substitution reaction. nih.gov In this process, 3-bromo-4-fluorobenzaldehyde (B1265969) reacts with diethylamine. The fluorine atom is substituted by the diethylamino group, producing hydrogen fluoride (HF) as a by-product.

Table 2: Atom Economy Calculation for the Synthesis of an Analogue

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) | |

|---|---|---|---|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | This compound | C₁₁H₁₄BrNO | 256.14 | |

| Diethylamine | C₄H₁₁N | 73.14 | Hydrogen Fluoride (By-product) | HF | 20.01 | |

| Total Reactant Mass | 276.15 | Total Product Mass | 276.15 |

| Atom Economy | \multicolumn{6}{l|}{(256.14 / 276.15) * 100% = 92.75% } |

As shown in the table, while not 100%, the atom economy for this substitution reaction is quite high, indicating an efficient use of reactant atoms. Designing synthetic routes that favor reactions with high atom economy is a crucial aspect of sustainable chemical manufacturing. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purity of a chemical compound is paramount for its use in further research and development. For this compound and its intermediates, recrystallization and chromatography are the primary methods for purification.

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The crude product is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. acs.org

For benzaldehyde derivatives, various recrystallization protocols have been proven effective. The purification of p-dimethylaminobenzaldehyde, a close analogue, can be achieved by recrystallization from an alcohol-water mixture. orgsyn.org Another effective method involves dissolving the crude material in a dilute acid and then reprecipitating the purified product by adding a base. orgsyn.org In other syntheses, by-products have been easily removed by recrystallization from solvents like ethanol (B145695). acs.orgnih.gov For intermediates like 4-bromo-2-methoxybenzaldehyde, crystallization from a non-polar solvent such as heptane (B126788) has been successfully employed. google.com The selection of the appropriate solvent is key and is often determined empirically to maximize the recovery of the pure crystalline product.

Chromatography is an indispensable tool for the purification and analysis of synthetic compounds, particularly for liquids or solids that are difficult to crystallize. Column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly used.

In the synthesis of analogues of 4-(diethylamino)benzaldehyde (B91989), silica gel column chromatography is frequently the method of choice for purification. nih.gov A solvent system, or mobile phase, typically a mixture of a polar solvent like ethyl acetate (B1210297) (EA) and a non-polar solvent like petroleum ether (PE) or hexane, is used to elute the compounds from the silica gel stationary phase. nih.gov The polarity of the mobile phase is optimized to achieve effective separation of the desired product from unreacted starting materials and by-products. nih.gov

For analytical purposes and for scalable preparative separations, HPLC is employed. sielc.com Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is common. A method for analyzing 4-(diethylamino)benzaldehyde uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 3: Chromatographic Purification Methods for Benzaldehyde Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Source |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (e.g., 0.1:10 to 0.5:10) | Purification of 3-Bromo-4-(diethylamino)benzaldehyde and other analogues. | nih.gov |

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis and preparative separation of 4-(diethylamino)benzaldehyde. | sielc.com |

| Reverse-Phase HPLC | C18 and 5-fluorophenyl mixed bonded silica gel | Dipotassium hydrogen phosphate, Methanol, Triethylamine | Separation of benzaldehyde and its nitro isomers. | google.com |

Iii. Reactivity and Transformation Pathways of 4 Bromo 2 Diethylamino Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is susceptible to a variety of transformations, including condensation, oxidation, and reduction reactions.

Condensation reactions involving the aldehyde group of 4-Bromo-2-(diethylamino)benzaldehyde are a facile means of forming new carbon-nitrogen and carbon-carbon bonds, leading to a diverse array of molecular structures.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While specific studies on this compound are not abundant, the synthesis of analogous Schiff bases, such as 4-Bromo-N-[4-(diethylamino)benzylidene]aniline, has been reported. nih.gov The general reaction involves heating the aldehyde with a primary amine, often in a solvent like ethanol (B145695). nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| 4-(diethylamino)benzaldehyde (B91989) | 4-bromobenzenamine | 4-Bromo-N-[4-(diethylamino)benzylidene]aniline | Reflux in ethanol for 2 hours | nih.gov |

This table presents data for a closely related analogue to illustrate the typical reaction conditions for Schiff base formation.

Similar to the reaction with primary amines, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are also condensation reactions that result in the formation of a carbon-nitrogen double bond. The synthesis of hydrazones from substituted benzaldehydes is a well-established transformation. For instance, 4-(diethylamino)benzaldehyde N-phenylhydrazone has been synthesized, indicating that the parent aldehyde readily undergoes this type of reaction. rsc.org The reaction is typically carried out by refluxing the aldehyde and the hydrazine derivative in a suitable solvent, sometimes with an acid catalyst. bhu.ac.in

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| 4-(diethylamino)benzaldehyde | N-phenylhydrazine | 4-(diethylamino)benzaldehyde N-phenylhydrazone | Not specified, but generally involves refluxing in a solvent | rsc.org |

| p-Bromobenzaldehyde | α-Benzilmonoxime hydrazone | α-Benzilmonoximehydrazone-p-bromobenzaldehyde | Reflux in acidic conditions for 5-7 hours | bhu.ac.innih.gov |

This table includes data for a related compound and general conditions for hydrazone synthesis.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org this compound, lacking α-hydrogens, can act as an electrophilic partner in crossed or Claisen-Schmidt aldol condensations with ketones or other carbonyl compounds that possess α-hydrogens. lumenlearning.comtsijournals.com This reaction leads to the formation of α,β-unsaturated ketones, a class of compounds that includes chalcones. nih.govnih.gov The reaction is typically base-catalyzed, with the base abstracting an α-hydrogen from the ketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325) derivative.

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

| This compound | Acetophenone (B1666503) | Chalcone derivative | Base catalyst (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol) |

This table outlines the general conditions for the formation of chalcone derivatives from an aromatic aldehyde.

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 4-Bromo-2-(diethylamino)benzoic acid. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) and chromic acid to milder and more selective reagents. The choice of oxidant is crucial to avoid unwanted side reactions, such as oxidation of the diethylamino group or reactions involving the bromine atom.

| Starting Material | Product | Typical Oxidizing Agents |

| This compound | 4-Bromo-2-(diethylamino)benzoic acid | Potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), Tollens' reagent ([Ag(NH3)2]+), Manganese(IV) oxide (MnO2) |

This table lists common oxidizing agents used for the conversion of aldehydes to carboxylic acids.

The aldehyde group can be readily reduced to a primary alcohol, yielding 4-Bromo-2-(diethylamino)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex molecules.

| Starting Material | Product | Typical Reducing Agents |

| This compound | 4-Bromo-2-(diethylamino)benzyl alcohol | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

This table lists common reducing agents for the conversion of aldehydes to alcohols.

Nucleophilic Addition Reactions

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is the basis for one of the most fundamental classes of reactions for this compound. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product or undergoes elimination. libretexts.orgresearchgate.net

Aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org However, in the case of this compound, the reactivity is modulated by the electronic effects of the ring substituents. The strongly electron-donating diethylamino group, along with the resonance of the aromatic ring, can slightly decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. libretexts.org

A common example of a nucleophilic addition reaction is the formation of a Schiff base (or imine) through reaction with a primary amine. For instance, the reaction of the related 4-(diethylamino)benzaldehyde with 4-bromobenzenamine in refluxing ethanol yields the corresponding Schiff base, 4-Bromo-N-[4-(diethylamino)benzylidene]aniline. nih.gov This reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate which then dehydrates to the final imine product.

Table 1: Representative Nucleophilic Addition of a Substituted Benzaldehyde (B42025)

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| 4-(Diethylamino)benzaldehyde | 4-Bromobenzenamine | 4-Bromo-N-[4-(diethylamino)benzylidene]aniline | Nucleophilic Addition-Elimination (Schiff Base Formation) nih.gov |

| 4-Bromobenzaldehyde (B125591) | Urea & Acetophenone | 4-(4-bromophenyl)-6-phenyl-1H-pyrimidin-2-one | Condensation/Nucleophilic Addition researchgate.net |

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and the aryl bromide moiety of this compound makes it an excellent substrate for these transformations. nih.govnih.gov

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl structures. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples with this compound are not prominent, the reactivity is analogous to other aryl bromides like 4-bromobenzaldehyde and 4-bromotoluene. wikipedia.orgresearchgate.net

Table 2: Representative Suzuki Reaction of a Related Aryl Bromide

| Aryl Halide | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd Nanocrystals | Potassium Hydroxide | 4-Methyl-1,1'-biphenyl researchgate.net |

The Sonogashira reaction is another cornerstone of palladium catalysis, used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction mechanism involves a palladium cycle similar to the Suzuki reaction and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.org This method is highly efficient for the synthesis of arylalkynes. The reactivity of this compound in this context would be similar to that of 4-bromobenzaldehyde, which readily undergoes Sonogashira coupling. researchgate.netwikipedia.org

Table 3: Representative Sonogashira Reaction of a Related Aryl Bromide

| Aryl Halide | Alkyne | Catalyst System | Base | Product |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 4-((4-phenylethynyl)phenyl)carbaldehyde researchgate.net |

| 4-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 4-((Trimethylsilyl)ethynyl)benzaldehyde wikipedia.org |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the powerful electron-donating diethylamino group is ortho to the bromine, and the meta-positioned aldehyde group does not provide sufficient activation. Consequently, this pathway is less favorable compared to metal-catalyzed cross-coupling reactions.

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This is typically achieved through the formation of Grignard or organolithium reagents.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent. However, the presence of the electrophilic aldehyde group is a significant complication, as any Grignard reagent formed would immediately react with the starting material. libretexts.org To achieve a successful transformation, the aldehyde group must first be protected, for example, by converting it to an acetal. Following protection, the Grignard reagent can be formed and used to react with various electrophiles. google.com

Organolithium Reagent Formation: Similarly, an organolithium reagent can be prepared via lithium-halogen exchange, typically by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures. wikipedia.orgyoutube.com As with Grignard formation, the aldehyde group is incompatible with the strongly basic and nucleophilic organolithium reagents and must be protected prior to the exchange reaction. libretexts.orgmasterorganicchemistry.com

Reactions Influenced by the Diethylamino Group

The introduction of a new electrophile onto the benzene (B151609) ring is governed by the directing effects of the existing substituents. The outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the balance of these effects. libretexts.org

Diethylamino Group (-N(Et)₂): This is a powerful activating group due to the resonance donation of the nitrogen lone pair. It is strongly ortho, para-directing. libretexts.org

Bromo Group (-Br): This is a deactivating group due to its inductive electron withdrawal, but it is ortho, para-directing because of resonance effects.

Aldehyde Group (-CHO): This is a deactivating group through both inductive and resonance effects, and it is a meta-director.

In this compound, the directing influences converge. The overwhelmingly powerful activating effect of the diethylamino group at position 2 dominates the reaction's regioselectivity. researchgate.net It directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. These positions are also favored or not strongly disfavored by the other substituents. Therefore, electrophilic attack is predicted to occur at positions 3 and 5.

Table 4: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Directed by -N(Et)₂ (at C2) | Directed by -Br (at C4) | Directed by -CHO (at C1) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Ortho (Strongly Favored) | Ortho (Favored) | Meta (Favored) | High |

| C5 | Para (Strongly Favored) | Ortho (Favored) | Meta (Favored) | High |

| C6 | Ortho (Strongly Favored) | Meta (Disfavored) | Ortho (Disfavored) | Low |

Coordination Chemistry as a Ligand

While this compound can itself act as a simple donor ligand through its nitrogen and oxygen atoms, its most significant role in coordination chemistry is as a precursor to more complex and potent Schiff base ligands. nih.gov Schiff bases, formed by the condensation reaction between an aldehyde and a primary amine, are exceptionally versatile ligands due to the ease with which their electronic and steric properties can be tuned. nih.govinternationaljournalcorner.com

The reaction of this compound with various primary amines yields Schiff base ligands where the resulting imine nitrogen and the diethylamino nitrogen can act as donor sites for metal ions. The coordination behavior of ligands derived from similar substituted benzaldehydes has been well-documented. For instance, Schiff bases derived from bromo- and amino-substituted aldehydes have been used to synthesize stable complexes with a range of transition metals, including copper(II), nickel(II), manganese(II), and zinc(II). internationaljournalcorner.comjocpr.com

In these complexes, the Schiff base typically acts as a bidentate or tridentate ligand, chelating to the metal center. Coordination often involves the imine nitrogen and a nearby donor atom, such as a phenolic oxygen in derivatives of salicylaldehyde (B1680747). internationaljournalcorner.com The geometry of the resulting metal complex, which can be tetrahedral, octahedral, or distorted octahedral, is influenced by the metal ion and the specific structure of the ligand. internationaljournalcorner.comnih.gov Studies on related thiosemicarbazone derivatives of 4-(dimethylamino)benzaldehyde (B131446) show coordination with Rhenium(I), forming stable mononuclear and dinuclear complexes. nih.gov

Table 1: Examples of Metal Complexes with Related Schiff Base Ligands This table is illustrative of coordination behavior based on structurally similar ligands.

| Ligand Type / Precursor | Metal Ion(s) | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Schiff base of 2-amino-3,5-dibromo benzaldehyde and L-Valinol | Cu(II), Ni(II) | Tridentate complex formation | jocpr.com |

| Schiff base of 3,5-dichloro salicylaldehyde and 4-bromoaniline | Co(II), Cu(II), Mn(II), Zn(II) | Tetrahedral or Octahedral | internationaljournalcorner.com |

| Schiff base of 5-bromo salicylaldehyde and 2-(4-aminophenyl)ethan-1-ol | Fe(III), Cr(III) | Octahedral | nih.gov |

| N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone | Re(I) | Formation of dinuclear complexes with four- and/or five-membered chelate rings | nih.gov |

Quaternization of the Amine

The tertiary diethylamino group on the this compound molecule can undergo quaternization. This reaction involves the alkylation of the tertiary amine, converting it into a quaternary ammonium (B1175870) salt. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide).

This transformation results in the formation of a positively charged quaternary ammonium cation, with the halide acting as the counter-ion. The reaction is a standard and predictable pathway for tertiary amines and significantly alters the electronic properties and solubility of the parent molecule by introducing a permanent positive charge.

Table 2: General Reaction for Quaternization

| Reactant | Typical Reagent | Product Class |

|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | 4-Bromo-2-(diethylalkylammonio)benzaldehyde Halide |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. sciepub.comnih.gov this compound is an ideal candidate for the aldehyde component in several powerful MCRs, most notably the Ugi four-component reaction (U-4CR). organic-chemistry.org

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of α-aminoacyl amide derivatives. organic-chemistry.org In a typical Ugi reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide converge to produce a single, complex bis-amide product. wikipedia.org The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid and attacked by the isocyanide, followed by an intramolecular rearrangement (the Mumm rearrangement) to yield the stable final product. wikipedia.org

By employing this compound as the aldehyde, a diverse range of complex molecules can be synthesized, with the bromo- and diethylamino-substituents providing specific steric and electronic features to the final product. This makes the compound a valuable building block for generating peptidomimetics and other scaffolds for chemical and pharmaceutical research. organic-chemistry.orgbeilstein-journals.org

Table 3: Role of this compound in the Ugi Reaction

| Component Role | Example Reactant | Function |

|---|---|---|

| Aldehyde | This compound | Provides the carbonyl group for initial imine formation. |

| Amine | Primary Amine (e.g., Aniline (B41778), Benzylamine) | Reacts with the aldehyde to form the imine intermediate. |

| Carboxylic Acid | Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid) | Protonates the imine and incorporates its acyl group into the final product. |

| Isocyanide | Isocyanide (e.g., tert-Butyl isocyanide, Benzyl isocyanide) | Undergoes nucleophilic addition to the activated imine. |

| Product | α-Aminoacyl Amide Derivative | A complex bis-amide containing moieties from all four components. |

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The aromatic region would be expected to show signals for the three protons on the benzene (B151609) ring. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The diethylamino group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. whiterose.ac.uk

Table 1: Representative ¹H NMR Data for a Bromo-diethylaminobenzaldehyde Isomer Data for 3-Bromo-4-(diethylamino)benzaldehyde in CDCl₃ whiterose.ac.uk

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.73 | s | - |

| Aromatic H | 7.76 | d | 1.9 |

| Aromatic H | 7.59 | dd | 8.5, 1.9 |

| Aromatic H | 6.99 | d | 8.5 |

| Methylene (-CH₂-) | 3.24 | q | 7.1 |

| Methyl (-CH₃) | 1.05 | t | 7.1 |

s = singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in the structure gives a distinct signal. For 3-Bromo-4-(diethylamino)benzaldehyde, the ¹³C NMR spectrum (recorded in CDCl₃ at 101 MHz) reveals the expected number of carbon signals. whiterose.ac.uk

The carbonyl carbon of the aldehyde group appears at a characteristic downfield chemical shift. The carbon atoms of the aromatic ring show signals in the aromatic region, with their specific shifts influenced by the bromo and diethylamino substituents. The carbon attached to the bromine atom would be expected to have its chemical shift influenced by the halogen's electronegativity. The two carbons of the diethylamino group also give rise to distinct signals. whiterose.ac.uk

Table 2: Representative ¹³C NMR Data for a Bromo-diethylaminobenzaldehyde Isomer Data for 3-Bromo-4-(diethylamino)benzaldehyde in CDCl₃ whiterose.ac.uk

| Carbon Type | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 189.8 |

| Aromatic C-N | 153.5 |

| Aromatic C-H | 132.7 |

| Aromatic C-H | 130.2 |

| Aromatic C-CHO | 128.8 |

| Aromatic C-Br | 127.8 |

| Aromatic C-H | 121.0 |

| Methylene (-CH₂-) | 45.7 |

| Methyl (-CH₃) | 12.5 |

While one-dimensional (1D) NMR spectra provide fundamental structural information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

A COSY spectrum would reveal the coupling relationships between protons, helping to identify adjacent protons in the aromatic ring and within the diethylamino substituent. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. The HMBC spectrum is crucial for identifying longer-range couplings (typically over two to three bonds) between protons and carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the aldehyde proton and nearby aromatic carbons, as well as between the protons of the diethylamino group and the aromatic carbon to which it is attached. While specific 2D NMR data for 4-Bromo-2-(diethylamino)benzaldehyde is not available in the provided search results, the application of these techniques is a standard and essential part of the complete structural characterization of such a molecule. ipb.ptmdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For an analogue, 3-Bromo-4-(diethylamino)benzaldehyde, the calculated mass for the protonated molecule [M+H]⁺ is 256.0597, and the experimentally found value would be expected to be very close to this. whiterose.ac.uk This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Representative HRMS Data for a Bromo-diethylaminobenzaldehyde Isomer Data for 3-Bromo-4-(diethylamino)benzaldehyde whiterose.ac.uk

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 212.0837 (for C₁₁H₁₄ClNO) | 212.0835 (for C₁₁H₁₄ClNO) |

Note: The provided data is for the chloro-analogue, 3-Chloro-4-(diethylamino)benzaldehyde. The expected value for the bromo-analogue would differ.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a sample by separating the main component from any impurities. acs.org The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for their identification. While specific LC-MS data for this compound is not detailed in the search results, it is a standard method for confirming the purity of synthesized compounds. acs.orgnih.gov The purity of a series of related benzaldehyde (B42025) analogues was confirmed to be greater than 95% by HPLC analysis, a component of LC-MS. acs.org

X-ray Diffraction (XRD) Studies

X-ray diffraction is the cornerstone for determining the precise arrangement of atoms within a crystalline solid. sigmaaldrich.com It offers unparalleled insight into the solid-state architecture, including bond lengths, bond angles, and the spatial relationship between adjacent molecules.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining a molecule's solid-state structure. sigmaaldrich.com The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density distribution throughout the crystal, which in turn reveals the precise location of each atom.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related compounds provides a framework for what to expect. For instance, a derivative, 4-Bromo-N-[4-(diethylamino)benzylidene]aniline, was found to crystallize in the triclinic system. Another related molecule, 4-bromobenzaldehyde (B125591), crystallizes in the monoclinic system with the space group P2₁/c. The determination for this compound would yield definitive data on its crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystallographic Data for Related Benzaldehyde Compounds (Note: This data is for related compounds and not this compound)

| Parameter | 4-Bromo-N-[4-(diethylamino)benzylidene]aniline | 4-bromobenzaldehyde |

|---|---|---|

| Formula | C₁₇H₁₉BrN₂ | C₇H₅BrO |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 10.1863 (11) | 27.3992 (18) |

| b (Å) | 12.3527 (13) | 3.9369 (2) |

| c (Å) | 14.3400 (15) | 12.8006 (8) |

| α (°) | 112.936 (2) | 90 |

| β (°) | 92.986 (1) | 103.504 (2) |

| γ (°) | 104.305 (1) | 90 |

| Volume (ų) | 1587.8 (3) | 1342.60 (14) |

| Z | 4 | 8 |

SCXRD data is crucial for analyzing molecular conformation, such as the planarity of the benzene ring and the orientation of the aldehyde and diethylamino substituents. In ortho-substituted benzaldehydes, steric hindrance can cause the aldehyde group to rotate out of the plane of the aromatic ring. The analysis would also reveal key intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern how the molecules pack together in the crystal lattice.

For example, in the crystal structure of 4-(dimethylamino)benzaldehyde (B131446), a related compound lacking the bromine atom, molecules are linked by C-H···O hydrogen bonds. For this compound, one would anticipate investigating potential C-H···O interactions involving the aldehyde oxygen and possibly weak C-H···Br or Br···O halogen bonds, which are known to influence crystal packing in bromo-substituted aromatic compounds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping the electron distribution, it provides a detailed picture of how neighboring molecules make contact. The surface can be color-coded to identify different types of interactions and their relative strengths.

A Hirshfeld analysis of this compound would allow for the quantification of various intermolecular contacts. For a related hydrazone compound containing a bromo-substituted phenyl ring, Hirshfeld analysis was used to clarify the roles of C-H···O and C-H···Br hydrogen bonds in the crystal packing. A similar analysis on the title compound would likely highlight significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts.

Table 2: Representative Contributions to the Hirshfeld Surface for a Bromo-Substituted Aromatic Compound (Note: Data is for (E)-2,2-dimethyl-4-styryl-2,3-dihydro-1H-benzo[b]diazepine and is illustrative)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 47.0% |

| Cl···H | 19.5% |

| C···H | 12.1% |

| F···H | 10.7% |

(This table illustrates the type of data obtained from Hirshfeld analysis; Cl and F would be replaced by Br and other elements for the target compound).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular functional groups.

For this compound, the FTIR spectrum would be expected to show several characteristic peaks. The presence of the aldehyde group would be confirmed by a strong C=O stretching vibration, typically seen around 1700 cm⁻¹. Other expected peaks would include C-H stretching vibrations from the aromatic ring and the ethyl groups of the diethylamino substituent, C-N stretching vibrations, and aromatic C=C bending vibrations. The C-Br stretch typically appears in the lower frequency (fingerprint) region of the spectrum.

Table 3: Expected FTIR Absorption Bands for this compound (Based on general functional group frequencies)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-2850 | C-H Stretch | Diethylamino & Alkyl |

| 2850-2750 | C-H Stretch | Aldehyde (C-H) |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1350-1250 | C-N Stretch | Tertiary Amine |

| ~1250 | C-O Stretch | Aromatic Ether Linkage (for comparison) |

| Below 800 | C-Br Stretch | Aryl Halide |

Raman spectroscopy is a complementary technique to FTIR. It involves scattering monochromatic light from a laser and analyzing the frequency shifts of the scattered light. These shifts correspond to the vibrational modes of the molecule. While some vibrations are strong in IR, others may be strong in Raman, providing a more complete vibrational profile. The Raman spectrum serves as a unique vibrational fingerprint, highly specific to the compound's structure.

A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=O stretch. The symmetric vibrations and those involving less polar bonds often produce more intense Raman signals. The combination of FTIR and Raman data would allow for a comprehensive assignment of the fundamental vibrational modes of the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uktanta.edu.eg The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. tanta.edu.eguzh.ch For this compound, the key chromophore is the substituted benzene ring system, which contains π-electrons and non-bonding (n) electrons.

The electronic structure of this compound allows for several types of electronic transitions. The most significant of these are the π → π* transitions, which are characteristic of aromatic and conjugated systems. uzh.chlibretexts.org

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. The benzene ring, with its delocalized π-electron system, and the carbonyl group (C=O) of the aldehyde are the primary sites for these transitions. uzh.chyoutube.com The presence of substituents on the benzene ring—the electron-donating diethylamino group and the electron-withdrawing bromo group—influences the energy levels of these orbitals. The diethylamino group, in particular, extends the conjugation and lowers the energy gap for the π → π* transition, typically causing a shift in absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzaldehyde. shu.ac.uk These transitions are generally intense, resulting in high molar absorptivity (ε) values. tanta.edu.eg

n → π Transitions: These transitions involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the diethylamino group, to a π antibonding orbital. libretexts.orgyoutube.com Compared to π → π* transitions, n → π* transitions are typically of lower energy and are significantly less intense. youtube.com The polarity of the solvent can affect these transitions; for instance, increasing solvent polarity often leads to a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk

The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the UV region, primarily attributable to these π → π* transitions within the aromatic system.

The chromophoric properties of this compound are dictated by the entire substituted benzaldehyde structure. The key components contributing to its absorption characteristics are:

Benzene Ring : The fundamental aromatic ring is a primary chromophore.

Aldehyde Group (-CHO) : The carbonyl in the aldehyde group acts as a chromophore and its π-system conjugates with the benzene ring.

Diethylamino Group (-N(CH₂CH₃)₂) : As a strong auxochrome, this electron-donating group modifies the absorption characteristics of the benzene ring. Its non-bonding electrons can participate in resonance, extending the conjugated system and enhancing the intensity and wavelength of absorption.

Bromine Atom (-Br) : While primarily an electron-withdrawing group via induction, its lone pair electrons can also have a minor auxochromic effect.

The combination of the electron-donating diethylamino group at position 2 and the aldehyde group at position 1 creates a "push-pull" system, which facilitates intramolecular charge transfer (ICT) upon electronic excitation. This ICT character is a hallmark of many dye molecules and is responsible for strong absorption bands. The bromine at position 4 further modulates the electronic properties of the aromatic ring.

The expected UV-Vis absorption data for a compound like this compound, based on similar structures, is summarized in the illustrative table below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Assigned Transition |

|---|---|---|---|

| Ethanol (B145695) | ~250-270 | >10,000 | π → π* (Benzene Ring) |

| Ethanol | ~340-360 | ~20,000 - 30,000 | π → π* (Intramolecular Charge Transfer) |

| Ethanol | ~400-420 | <2,000 | n → π* |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This method is used to determine the thermal stability and composition of materials. The analysis provides information on decomposition temperatures, the presence of volatiles (like moisture), and the mass of inorganic residue after decomposition. eltra.com

For this compound, a TGA experiment would involve heating a small sample on a high-precision balance within a furnace. eltra.com The temperature is increased at a constant rate, and the sample's weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature.

A typical TGA analysis for an organic compound like this compound would likely show a single, significant weight loss step corresponding to its decomposition and volatilization. The onset temperature of this weight loss is a key indicator of its thermal stability. The analysis is usually performed under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. eltra.com

The table below illustrates the type of data that would be obtained from a TGA measurement of this compound, detailing its thermal stability profile.

| Parameter | Value | Description |

|---|---|---|

| Heating Rate | 10 °C/min | Standard rate of temperature increase during the experiment. |

| Atmosphere | Nitrogen (N₂) | Inert gas to prevent oxidation. eltra.com |

| Onset Decomposition Temperature (Tonset) | ~200 - 220 °C | The temperature at which significant thermal decomposition begins. |

| Temperature at Max Decomposition Rate (Tpeak) | ~230 - 250 °C | The temperature where the rate of weight loss is highest. |

| Total Weight Loss | >98% | Indicates that the compound fully decomposes and volatilizes. |

| Residual Mass at 600 °C | <2% | The remaining mass after the primary decomposition event. |

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. tci-thaijo.org These calculations allow for the accurate prediction of various molecular properties by approximating the solutions to the Schrödinger equation.

A fundamental step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-Bromo-2-(diethylamino)benzaldehyde, DFT calculations would be used to determine key structural parameters. The benzene (B151609) ring is expected to be largely planar, while the orientation of the flexible diethylamino group and the aldehyde group relative to the ring would be established. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. While most optimized bond distances calculated for an isolated molecule in the gas phase may be slightly larger than those determined experimentally in the solid state, they provide an excellent approximation for further calculations. researchgate.net

| Parameter | Description |

|---|---|

| C-Br Bond Length | The distance between the carbon atom of the aromatic ring and the bromine atom. |

| C=O Bond Length | The length of the double bond in the aldehyde functional group. |

| C-N Bond Length | The distance between the aromatic carbon and the nitrogen of the diethylamino group. |

| C-C-O Bond Angle | The angle formed by the aromatic carbon, the aldehyde carbon, and the oxygen atom. |

| C-C-N-C Dihedral Angle | The torsional angle describing the orientation of the diethylamino group relative to the plane of the benzene ring. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low reactivity. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color gradient to indicate different potential values. MEP maps are useful for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atom of the aldehyde group, indicating its susceptibility to electrophilic attack. Regions of positive potential (colored blue) would be located around the hydrogen atoms, representing sites for potential nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds and lone pairs, which correspond to a classic Lewis structure. uni-muenchen.deq-chem.comusc.edu This method is particularly useful for analyzing charge transfer and hyperconjugative interactions within a molecule. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis would reveal significant interactions, such as the delocalization of the lone pair electrons from the nitrogen atom into the antibonding π* orbitals of the benzene ring. This intramolecular charge transfer is a key factor contributing to the molecule's electronic structure and stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (Carom-Carom) | - | Describes the delocalization of the nitrogen lone pair into the aromatic ring. |

| π (Carom-Carom) | π* (C=O) | - | Represents electron delocalization from the ring into the aldehyde group. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure and understand its properties.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. github.io These predictions are invaluable for assigning signals in experimental spectra and confirming the structural assignment of the molecule.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. bohrium.com This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the characteristic C=O stretching frequency of the aldehyde group and the various C-H and C-C vibrations of the aromatic ring and alkyl chains.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. For this compound, the calculations would likely predict intense π → π* transitions responsible for its absorption in the UV region.

| Spectroscopy | Predicted Parameter | Typical Application |

|---|---|---|

| NMR | ¹H and ¹³C Chemical Shifts (ppm) | Structural elucidation and confirmation. |

| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., C=O stretch). |

| UV-Vis | Absorption Wavelength λmax (nm) | Analysis of electronic transitions and conjugation. |

Molecular Dynamics Simulations

While DFT calculations typically model a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations can be employed to study the behavior of molecules in a condensed phase (like a solution) or their interaction with other molecules, such as a biological receptor. nih.gov MD simulations model the atomic movements over time, providing insights into conformational dynamics, solvation effects, and binding interactions. For this compound, MD simulations could be used in future studies to explore its conformational flexibility in different solvents or to investigate its potential interactions with a biological target, should it be considered for such applications.

Quantum Chemical Descriptors for Reactivity Prediction

Computational and theoretical investigations, particularly through quantum chemistry, provide profound insights into the electronic structure and reactivity of molecules. For this compound, the prediction of its chemical behavior can be elucidated using quantum chemical descriptors derived from methods like Density Functional Theory (DFT). These descriptors quantify various aspects of a molecule's electronic properties and serve as powerful tools for predicting its reactivity towards electrophiles and nucleophiles, its kinetic stability, and the nature of its chemical interactions.

While specific computational studies detailing the quantum chemical descriptors for this compound are not extensively available in the reviewed literature, the principles of reactivity prediction can be effectively illustrated by examining a structurally similar compound, 4-(Dimethylamino)benzaldehyde (B131446) (DMABA). nih.gov Computational analyses of DMABA reveal key electronic parameters that are fundamental to understanding molecular reactivity.

The primary descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

From EHOMO and ELUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

Detailed theoretical studies on 4-(Dimethylamino)benzaldehyde, calculated using the B3LYP/6-31G(d,p) level of theory, provide concrete values for these descriptors, which serve as an excellent reference for understanding the potential reactivity of related substituted benzaldehydes.

Table 1: Quantum Chemical Descriptors for 4-(Dimethylamino)benzaldehyde

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.63 |

| LUMO Energy | ELUMO | -1.53 |

| HOMO-LUMO Gap | ΔE | 4.10 |

| Ionization Potential | I | 5.63 |

| Electron Affinity | A | 1.53 |

| Electronegativity | χ | 3.58 |

| Chemical Hardness | η | 2.05 |

| Chemical Softness | S | 0.24 |

Data derived from a computational study on 4-(Dimethylamino)benzaldehyde.

For this compound, the presence of a bromine atom at the ortho position and diethylamino group at the para position relative to the aldehyde would be expected to modulate these electronic properties. The diethylamino group is a strong electron-donating group, which would increase the energy of the HOMO, making the molecule a better electron donor. The bromine atom, being electronegative, acts as an electron-withdrawing group via induction but can also be an electron-donating group through resonance. Its position ortho to the electron-donating amino group and meta to the electron-withdrawing aldehyde group creates a complex electronic environment. A detailed computational analysis would be required to precisely determine how these substitutions collectively influence the frontier orbital energies and the resulting reactivity descriptors.

Vi. Applications in Materials Science and Organic Synthesis

Precursors for Functional Materials

The compound serves as a critical starting material for various functional materials, where its inherent electronic and structural properties are imparted to the final product.

The structure of 4-Bromo-2-(diethylamino)benzaldehyde is highly conducive to the creation of fluorescent dyes. The diethylamino group acts as a potent electron-donating group, while the benzaldehyde (B42025) moiety is electron-withdrawing. This intramolecular charge-transfer (ICT) characteristic is a fundamental principle in the design of many fluorophores. ncl.ac.ukchemrevlett.com The bromine atom serves a dual purpose: it can modify the photophysical properties through the heavy-atom effect and, more importantly, it provides a reactive handle for post-synthetic modification via cross-coupling reactions like the Suzuki or Sonogashira reactions. mdpi.comnih.gov

This allows for the "tuning" of the dye's properties, such as its absorption and emission wavelengths. For instance, derivatives can be synthesized to exhibit fluorescence in specific pH ranges, making them useful as pH-sensitive probes. mdpi.comnih.gov By reacting the bromo-substituted core with various partners, a diverse library of dyes with tailored spectroscopic properties can be generated for applications ranging from biological imaging to chemical sensing. mdpi.comrsc.org